molecular formula C21H23N3O2 B11305384 N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-ethylphenoxy)propanamide

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-ethylphenoxy)propanamide

Cat. No.: B11305384
M. Wt: 349.4 g/mol
InChI Key: PXAAFGXKWONOLJ-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-ethylphenoxy)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-ethylphenoxy)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Etherification: The 4-ethylphenol is reacted with an appropriate halogenated propanamide derivative to form the ether linkage.

    Amidation: Finally, the benzylated pyrazole is coupled with the etherified propanamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-ethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyrazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-ethylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-methylphenoxy)propanamide
  • N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)propanamide
  • N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)propanamide

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-ethylphenoxy)propanamide is unique due to the presence of the ethyl group on the phenoxy ring, which may confer distinct physicochemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-2-(4-ethylphenoxy)propanamide

InChI

InChI=1S/C21H23N3O2/c1-3-17-9-11-19(12-10-17)26-16(2)21(25)23-20-13-14-22-24(20)15-18-7-5-4-6-8-18/h4-14,16H,3,15H2,1-2H3,(H,23,25)

InChI Key

PXAAFGXKWONOLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=NN2CC3=CC=CC=C3

Origin of Product

United States

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